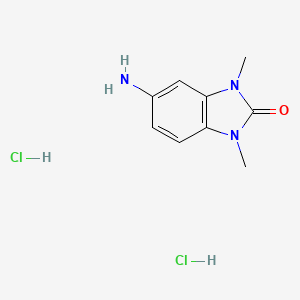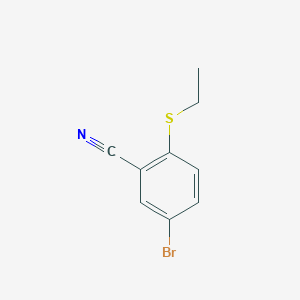amino}cyclobutane-1-carboxylic acid CAS No. 1234176-74-9](/img/structure/B1381724.png)
3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Übersicht
Beschreibung
“3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1234176-74-9 . It has a molecular weight of 229.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((tert-butoxycarbonyl)(methyl)amino)cyclobutane-1-carboxylic acid . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.28 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted reactions involving the amino group, allowing for the stepwise construction of peptides .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create novel drug candidates. Its structure is valuable for constructing cyclobutane derivatives, which are present in various bioactive compounds .
Organic Synthesis
The Boc group is a common protecting group in organic synthesis. It is stable under a variety of conditions and can be removed under mild acidic conditions without affecting other sensitive functional groups .
Material Science
Cyclobutane structures can be used to create materials with unique properties. The rigidity of the cyclobutane ring can confer stability and resistance to chemical degradation .
Bioconjugation
This compound can be used for bioconjugation, where it is attached to biomolecules for the purpose of labeling or modifying their function. The Boc-protected amino group allows for selective conjugation to target molecules .
Enzyme Inhibition Studies
Researchers can use this compound to study enzyme inhibition. By incorporating it into substrates or inhibitors, scientists can investigate the interaction with specific enzymes and their active sites .
Prodrug Design
The compound’s structure makes it suitable for prodrug design, where it can be used to improve the pharmacokinetic properties of active drugs. The Boc group can be cleaved in vivo to release the active compound .
Agricultural Chemistry
In agricultural chemistry, cyclobutane derivatives can be synthesized for use as herbicides or pesticides. The structural uniqueness of cyclobutane can lead to high specificity and potency against target pests or weeds .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of “3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” are currently unknown
Mode of Action
The BOC group can prevent unwanted reactions at the amine group while other reactions are carried out on the molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of “3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.
Eigenschaften
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDFCGTUWXBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234176-74-9 | |
| Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



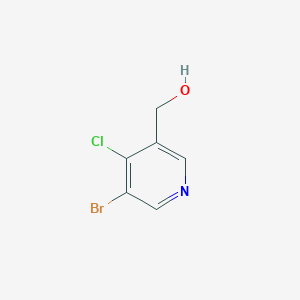

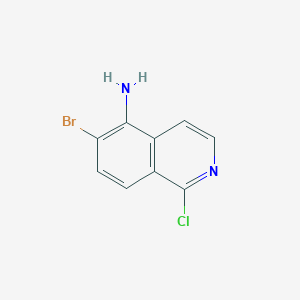

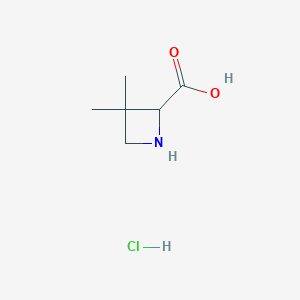
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)
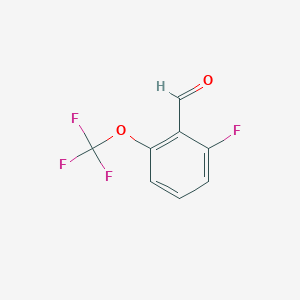
![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

